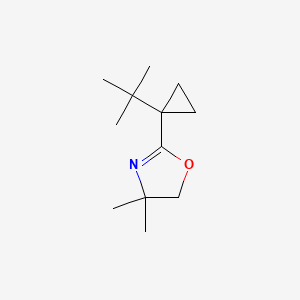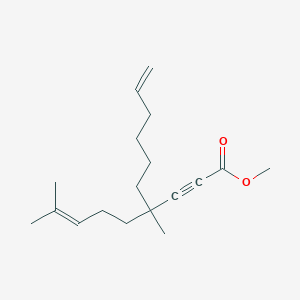
9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester is a chemical compound with the molecular formula C18H28O2. This compound is known for its unique structure, which includes a decen-2-ynoic acid backbone with methyl and pentenyl substituents. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester typically involves several steps. One common method includes the alkylation of a suitable precursor with a methylating agent, followed by esterification. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Addition: Addition reactions, particularly with hydrogen or halogens, can occur at the alkyne or alkene sites, leading to the formation of saturated compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mécanisme D'action
The mechanism by which 9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but they often include modulation of biochemical processes and signaling pathways .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester stands out due to its unique structure and reactivity. Similar compounds include:
Decenoic acids: These compounds share a similar backbone but differ in their substituents and functional groups.
Methyl esters: Other methyl esters may have different alkyl or alkenyl groups, leading to variations in their chemical properties and applications.
Propriétés
Numéro CAS |
880499-68-3 |
|---|---|
Formule moléculaire |
C18H28O2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
methyl 4-methyl-4-(4-methylpent-3-enyl)dec-9-en-2-ynoate |
InChI |
InChI=1S/C18H28O2/c1-6-7-8-9-13-18(4,14-10-11-16(2)3)15-12-17(19)20-5/h6,11H,1,7-10,13-14H2,2-5H3 |
Clé InChI |
HFJCMNFLWLBKJS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(CCCCC=C)C#CC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene](/img/structure/B12605697.png)
![Dipentan-3-yl 2-[(pyridin-2-yl)sulfanyl]pentanedioate](/img/structure/B12605702.png)
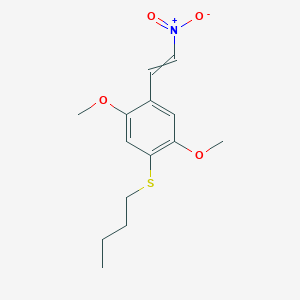
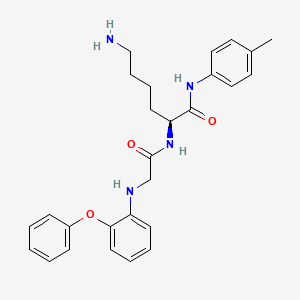
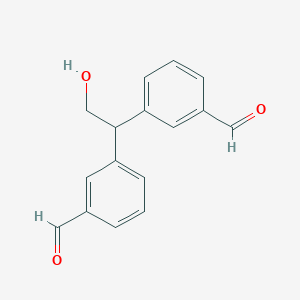
silane](/img/structure/B12605723.png)
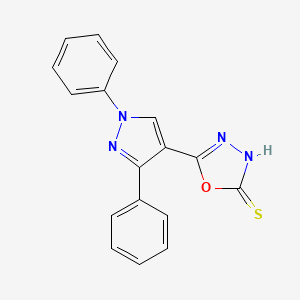
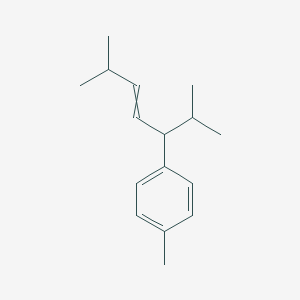
![[(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol](/img/structure/B12605747.png)
sulfanium bromide](/img/structure/B12605756.png)
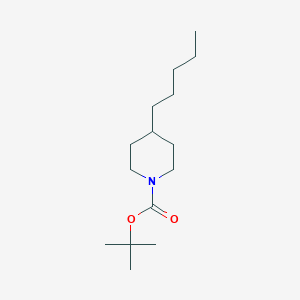
![1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine](/img/structure/B12605768.png)
![2,2'-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole)](/img/structure/B12605770.png)
